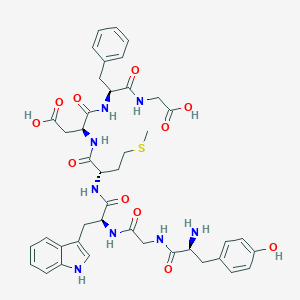
4-羟基尼索地平
描述
4-Hydroxy Nisoldipine is a derivative of Nisoldipine, a dihydropyridine calcium channel blocker . It is a yellow crystalline powder, practically insoluble in water but soluble in acetone, ethanol, and methanol .
Synthesis Analysis
The synthesis of Nisoldipine derivatives involves complex organic reactions. The process starts from dimethyl formamide and proceeds through several steps, including Knovenagel condensation and cyclizing Michael addition, to obtain the desired compound.Molecular Structure Analysis
Through X-ray crystallography, two polymorphs of m-Nisoldipine were identified, each with distinct crystal structures and molecular interactions. This analysis underlines the importance of molecular structure in defining the physicochemical properties of Nisoldipine derivatives.Chemical Reactions Analysis
The electrochemical behavior of Nisoldipine reveals the drug’s anodic and cathodic processes, which are crucial for understanding its chemical reactions and properties. This study offers a foundation for analyzing the chemical stability and reactivity of Nisoldipine and its derivatives, including 4-Hydroxy Nisoldipine.科学研究应用
Development of Solid Dispersion-Based Sublingual Films
Nisoldipine, which includes 4-Hydroxy Nisoldipine, is a calcium channel blocker that exhibits poor bioavailability due to low aqueous solubility and presystemic metabolism in the gut wall . To improve the dissolution, researchers have developed Nisoldipine solid dispersion-based sublingual films using a solvent casting technique .
Synthesis Analysis
The synthesis of Nisoldipine derivatives, including 4-Hydroxy Nisoldipine, involves complex organic reactions. The process highlights the intricate chemistry involved in synthesizing Nisoldipine and its derivatives.
Molecular Structure Analysis
Through X-ray crystallography, distinct crystal structures and molecular interactions of Nisoldipine polymorphs have been identified. This analysis underlines the importance of molecular structure in defining the physicochemical properties of Nisoldipine derivatives.
Chemical Reactions and Properties
The electrochemical behavior of Nisoldipine reveals the drug’s anodic and cathodic processes, which are crucial for understanding its chemical reactions and properties. This study offers a foundation for analyzing the chemical stability and reactivity of Nisoldipine and its derivatives, including 4-Hydroxy Nisoldipine.
Physical Properties Analysis
The analysis of the physical properties of Nisoldipine derivatives, including solubility, melting point, and stability, is essential for their characterization and application. Studies on the preparation and drug release behaviors of Nisoldipine-loaded nanoparticles elucidate how the physical form of the drug affects its dissolution and bioavailability.
Chemical Properties Analysis
Understanding the chemical properties of 4-Hydroxy Nisoldipine, such as its reactivity with biological molecules, stability under various conditions, and interaction with other chemical entities, is crucial for its pharmaceutical development. The investigation of Nisoldipine and human serum albumin interactions serves as an example of how chemical properties can influence drug behavior in biological systems.
Tumor Treatment
Nisoldipine, along with 5-hydroxy tryptamine, can effectively reduce blood flow in transplanted tumors, thus improving conditions for external hyperthermia treatments. This application highlights the potential use of 4-Hydroxy Nisoldipine in cancer treatment.
作用机制
Target of Action
4-Hydroxy Nisoldipine, like its parent compound Nisoldipine, is a 1,4-dihydropyridine calcium channel blocker . It primarily acts on vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels in these cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .
Mode of Action
4-Hydroxy Nisoldipine stabilizes the voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in smooth muscle cells . This inhibition prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Biochemical Pathways
The primary biochemical pathway affected by 4-Hydroxy Nisoldipine is the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the normal flow of calcium ions into the cells . This disruption affects the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Nisoldipine would be expected to be similar to that of Nisoldipine. Nisoldipine is well absorbed and has a half-life elimination of 9-18 hours . It is extensively metabolized in the liver, with about 60% to 80% of the drug excreted as inactive metabolites in the urine . The pharmacokinetics of Nisoldipine are independent of the dose across the clinical dosage range of 17 to 51 mg, with plasma concentrations proportional to dose .
Action Environment
The action of 4-Hydroxy Nisoldipine can be influenced by various environmental factors. For instance, certain conditions like liver cirrhosis can increase plasma concentrations of the drug, necessitating lower starting and maintenance doses . Additionally, factors like diet can also impact the drug’s absorption and efficacy .
属性
IUPAC Name |
5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPKZYMNVFLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910077 | |
| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106685-70-5 | |
| Record name | 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-r 9425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-R-9425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)











![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
